2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
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Overview
Description
“2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Physical and Chemical Properties Analysis
Thiophene, a component of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the retrieved papers.Scientific Research Applications
Antitumor Activity
A study on novel benzenesulfonamide derivatives has shown significant antitumor activity. These compounds were synthesized and evaluated for their ability to inhibit non-small cell lung cancer and melanoma cell lines, highlighting the potential of sulfonamides in cancer research and therapy (Sławiński & Brzozowski, 2006).
Synthetic Applications
The synthesis of benzo[b]thiophen-3-ylacetonitriles and their reactions with nitrobenzene derivatives, facilitated by potassium tert-butoxide and chlorotrimethylsilane, exemplify the versatility of sulfonamide compounds in organic synthesis. This process yields 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines, demonstrating the utility of sulfonamides in constructing complex heterocyclic structures (Nowacki & Wojciechowski, 2017).
Herbicide Selectivity and Metabolism
Research into the selectivity of chlorsulfuron, a sulfonamide-based herbicide, reveals the biochemical mechanisms allowing certain crops to metabolize the herbicide effectively, rendering it inactive. This insight is crucial for developing selective herbicides that are safe for crops while effectively controlling weeds (Sweetser, Schow, & Hutchison, 1982).
Drug Discovery and Development
The design and synthesis of sulfonamide compounds for potential therapeutic applications, such as antitumor agents and inhibitors of specific enzymes, are significant areas of research. For example, studies have investigated the cytotoxic and carbonic anhydrase inhibitory effects of synthesized benzenesulfonamide derivatives, identifying compounds with promising biological activity (Gul et al., 2016).
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to interact with various biological targets such as kinases, estrogen receptors, and various enzymes .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . The interaction of the compound with its targets could lead to these diverse effects.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Result of Action
Thiophene derivatives are known to exhibit a variety of biological and physiological functions , suggesting that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-chloro-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-12-6-1-2-7-13(12)21(18,19)17-15(9-3-4-10-15)14-8-5-11-20-14/h1-2,5-8,11,17H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZLFVLVCJYIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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